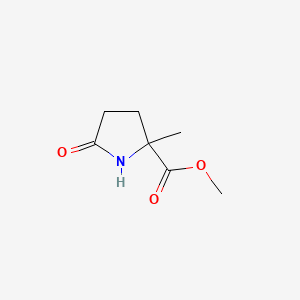

![molecular formula C19H19ClN2O3S B3012067 N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898427-33-3](/img/structure/B3012067.png)

N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

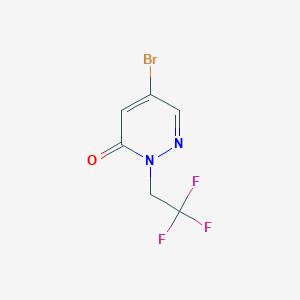

The compound "N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" is a novel chemical entity that belongs to a class of sulfonamide-bearing compounds. These compounds are known for their diverse biological activities, including substantial antitumor activity both in vitro and in vivo. The sulfonamide moiety is particularly significant as it contributes to the inhibition of carbonic anhydrase (CA) isozymes, which is a prominent mechanism in anticancer activity .

Synthesis Analysis

The synthesis of this compound is part of a broader effort to create new quinoline and pyrimido[4,5-b]quinoline derivatives that bear a sulfonamide group. These compounds are designed to meet the pharmacophoric requirements for CA inhibiting anticancer drugs. The synthesis process for these compounds, although not detailed for this specific compound, generally involves creating a core quinoline or pyrimidoquinoline structure and subsequently introducing a sulfonamide group to achieve the desired biological activity .

Molecular Structure Analysis

While the specific molecular structure analysis of "N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" is not provided, similar compounds in the sulfonamide class have been studied. For instance, the crystal structure analysis of related pyrrolo[2,3-b]quinoxalines has been conducted, revealing their supramolecular interactions, which are crucial for their biological activity. These structural analyses are essential for understanding how these compounds interact with their biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide compounds typically include the formation of the core heterocyclic structure followed by the introduction of the sulfonamide group. In related work, the synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines was achieved using methane sulfonamide or p-toluene sulfonamide as an ammonia surrogate in the presence of Cu(OAc)2, which suggests that copper-mediated reactions may be involved in the synthesis of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" are not explicitly detailed in the provided papers. However, the properties of sulfonamide compounds are generally characterized by their solubility, stability, and ability to form hydrogen bonds, which are important for their interaction with biological targets. The antitumor activity of these compounds is often evaluated through their IC50 values, which measure the concentration required to inhibit cancer cell growth by 50%. For example, compounds from the same class have shown IC50 values comparable to or better than the reference drug doxorubicin, indicating their potential efficacy as anticancer agents .

Aplicaciones Científicas De Investigación

Diuretic Properties and Hypertension Treatment

Research has identified compounds structurally similar to N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, demonstrating strong diuretic properties. These properties suggest potential application as a remedy for hypertension. For example, Shishkina et al. (2018) found polymorphic modifications of a related compound with significant diuretic characteristics, which could be useful in treating hypertension (Shishkina et al., 2018). Ukrainets et al. (2018) also studied compounds in the same chemical family, revealing their effectiveness in enhancing urinary function, an indicator of their diuretic impact (Ukrainets et al., 2018).

Antibacterial Activities

The antibacterial properties of similar compounds have been examined, which might indicate potential applications for N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide in treating infections. Ishikawa et al. (1990) synthesized a series of compounds in this chemical class that demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).

Potential Use in Asthma Treatment

Compounds within the same chemical family have been explored for their roles in asthma treatment due to their antagonistic effects on histamine and platelet-activating factor, both relevant in asthma pathophysiology. Paris et al. (1995) conducted a study on pyrrolo[3,2,1-ij]quinoline derivatives, revealing their potential application in asthma therapy due to their activities against histamine, platelet-activating factor, and leukotrienes (Paris et al., 1995).

Caspase-3 Inhibitory Activity

The caspase-3 inhibitory activity observed in related compounds suggests potential applications in areas like cancer research and apoptosis regulation. Kravchenko et al. (2005) described the synthesis of similar compounds with potent inhibitory effects on caspase-3, a key player in apoptosis (Kravchenko et al., 2005).

Mecanismo De Acción

Direcciones Futuras

There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

IUPAC Name |

N-(5-chloro-2-methylphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-11-5-6-14(20)9-17(11)21-26(24,25)15-8-13-4-3-7-22-18(13)16(10-15)12(2)19(22)23/h5-6,8-10,12,21H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMMQJAJBOTFAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)

![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)